1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoroethyl group and the triazole ring imparts distinct characteristics to the compound, making it valuable in medicinal chemistry, materials science, and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets through the difluoroethyl group and the triazole ring. The electronegative fluorine atoms enhance the compound’s binding affinity and specificity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole
Uniqueness
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the difluoroethyl group and the methyl group on the triazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications.
Properties
Molecular Formula |
C6H7F2N3O2 |
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Molecular Weight |
191.14 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7F2N3O2/c1-3-5(6(12)13)9-10-11(3)2-4(7)8/h4H,2H2,1H3,(H,12,13) |
InChI Key |
AWSWFLYSJXNPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC(F)F)C(=O)O |
Origin of Product |
United States |
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